molecular formula C16H16F5N5O B3098357 3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one CAS No. 1334244-24-4

3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

Cat. No. B3098357
CAS RN: 1334244-24-4
M. Wt: 389.32 g/mol
InChI Key: VZQYRRVZSLWCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a useful research compound. Its molecular formula is C16H16F5N5O and its molecular weight is 389.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Production in Biotechnology

A significant application of this compound involves its role as a chiral intermediate in the production of anti-diabetic drugs like sitagliptin. Research by Wei et al. (2016) explored the enantioselective production of a related chiral intermediate using microbial bioreduction by Pseudomonas pseudoalcaligenes. Their study showed the efficient conversion of prochiral ketones to chiral alcohols, demonstrating a promising approach for producing pharmaceutical intermediates.

Antidiabetic Drug Development

Another significant application lies in the development of antidiabetic drugs. Research by Kim et al. (2005) focused on synthesizing a series of beta-amino amides incorporating fused heterocycles, including a compound structurally related to the one . Their findings indicated that such compounds could act as potent inhibitors of dipeptidyl peptidase IV, which is key in treating type 2 diabetes.

Biocatalysis with Fungal Strains

Research on biocatalysis using fungal strains for producing chiral intermediates of pharmaceutical significance also represents a crucial application. For instance, Sun et al. (2016) isolated a fungal strain capable of biocatalyzing a related ketoamide to a chiral intermediate with high enantioselectivity. This kind of biocatalysis offers an eco-friendly and efficient method for synthesizing valuable chiral intermediates.

Synthesis Techniques and Antimicrobial Activities

Further, the synthesis techniques involving trifluoromethyl moieties, as researched by Shaaban (2008), and the antimicrobial activities of related compounds, as investigated by Idrees et al. (2019) and Bektaş et al. (2007), highlight the diverse potential of this compound in pharmaceutical synthesis and as a precursor for antimicrobial agents.

properties

IUPAC Name

3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O/c17-11-2-1-9(6-12(11)18)5-10(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,10H,3-5,7-8,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQYRRVZSLWCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Reactant of Route 2
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Reactant of Route 3
Reactant of Route 3
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Reactant of Route 4
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Reactant of Route 5
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Reactant of Route 6
3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

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